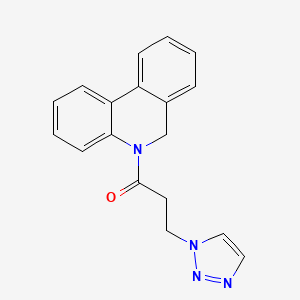
1-(6H-phenanthridin-5-yl)-3-(triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6H-phenanthridin-5-yl)-3-(triazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenanthridine derivatives. Phenanthridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a phenanthridine moiety linked to a triazole ring via a propanone chain, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6H-phenanthridin-5-yl)-3-(triazol-1-yl)propan-1-one typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Phenanthridine Moiety: Starting from a suitable precursor, such as 2-aminobiphenyl, cyclization can be achieved using oxidative conditions to form the phenanthridine core.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide.
Linking the Two Moieties: The final step involves connecting the phenanthridine and triazole rings through a propanone linker, which can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6H-phenanthridin-5-yl)-3-(triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the phenanthridine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(6H-phenanthridin-5-yl)-3-(triazol-1-yl)propan-1-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine Derivatives: Compounds with similar phenanthridine cores, such as ethidium bromide or ellipticine, known for their intercalating properties with DNA.
Triazole Derivatives: Compounds like fluconazole or voriconazole, which are known for their antifungal activities.
Uniqueness
1-(6H-phenanthridin-5-yl)-3-(triazol-1-yl)propan-1-one is unique due to the combination of the phenanthridine and triazole moieties, which may confer distinct chemical and biological properties not observed in other compounds.
Properties
IUPAC Name |
1-(6H-phenanthridin-5-yl)-3-(triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(9-11-21-12-10-19-20-21)22-13-14-5-1-2-6-15(14)16-7-3-4-8-17(16)22/h1-8,10,12H,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJJMDVMWYKSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3N1C(=O)CCN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
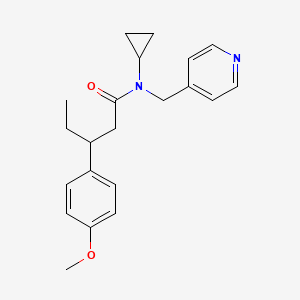

![3-[1-[(1-Tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B6953344.png)
![5,7-dimethyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6953351.png)
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6953363.png)
![4-(5-cyanopyridin-2-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6953364.png)
![3-cyclohexyl-1-methyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B6953368.png)
![4,6-dimethyl-2-oxo-5-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]-1H-pyridine-3-carbonitrile](/img/structure/B6953370.png)
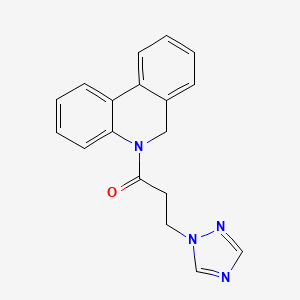

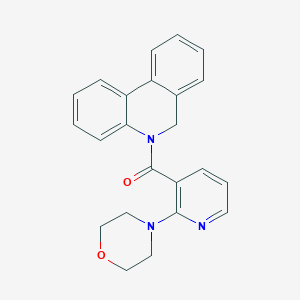
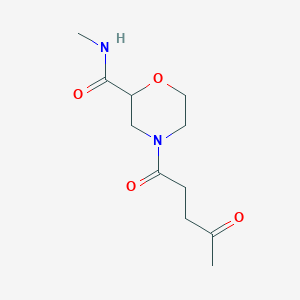
![3-methyl-5-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one](/img/structure/B6953417.png)
![N-[4-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B6953423.png)
